molecular formula C7H7NO5 B14626963 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- CAS No. 54774-80-0

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro-

Katalognummer: B14626963
CAS-Nummer: 54774-80-0
Molekulargewicht: 185.13 g/mol
InChI-Schlüssel: SEVAYKDUQQGCNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- is an organic compound with the molecular formula C7H8O3 It is a derivative of pyranone, characterized by the presence of methoxy, methyl, and nitro functional groups

Vorbereitungsmethoden

The synthesis of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-6-methyl-2H-pyran-2-one.

    Nitration Reaction: The introduction of the nitro group is achieved through a nitration reaction. This involves treating the starting material with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.

Analyse Chemischer Reaktionen

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Wissenschaftliche Forschungsanwendungen

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- can be compared with other similar compounds:

    4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2H-Pyran-2-one, 4-methoxy-6-styryl-: Contains a styryl group instead of a nitro group, leading to variations in its applications and properties.

    2H-Pyran-2-one, 6-methyl-4-methoxy:

Eigenschaften

CAS-Nummer

54774-80-0

Molekularformel

C7H7NO5

Molekulargewicht

185.13 g/mol

IUPAC-Name

4-methoxy-6-methyl-3-nitropyran-2-one

InChI

InChI=1S/C7H7NO5/c1-4-3-5(12-2)6(8(10)11)7(9)13-4/h3H,1-2H3

InChI-Schlüssel

SEVAYKDUQQGCNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)O1)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.